molecular formula C12H11Cl2N5O2S B2586063 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 886961-68-8

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2586063
CAS No.: 886961-68-8
M. Wt: 360.21
InChI Key: YBHQYUFUINIOEO-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a triazinone-derived acetamide compound characterized by a 1,2,4-triazin-3-yl core functionalized with amino, methyl, and sulfanyl groups. The acetamide moiety is substituted with a 2,4-dichlorophenyl group, which confers distinct electronic and steric properties compared to analogs with other aryl substituents.

The compound’s molecular formula is inferred to be C₁₂H₁₁Cl₂N₅O₂S, with a molecular weight of approximately 360.23 g/mol (estimated from analogs in and ).

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-10(20)16-9-3-2-7(13)4-8(9)14/h2-4H,5,15H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHQYUFUINIOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with 2,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazine moiety. The compound has demonstrated effectiveness against various bacterial strains:

  • Antibacterial Efficacy :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
    • A study reported that derivatives of 1,2,4-triazole containing similar structures showed enhanced antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antifungal Properties

The compound's structural similarities to other triazole derivatives suggest potential antifungal applications. Compounds within this class have been shown to inhibit fungal growth effectively:

  • Case Study : A derivative featuring a triazole ring was found to have a potent antifungal profile against various pathogenic fungi, demonstrating the potential for similar activity in the compound discussed .

Anticancer Potential

Emerging research indicates that triazine derivatives may possess anticancer properties:

  • Mechanism of Action : Triazine compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development as anticancer agents .

Herbicidal Activity

Compounds with triazine structures are often investigated for their herbicidal properties:

  • Weed Control : The compound has shown promise in controlling specific weed species through inhibition of photosynthesis pathways.
  • Field Trials : Preliminary field trials indicated that formulations containing this compound could effectively reduce weed biomass without harming crop yields.

Insecticidal Properties

The compound's efficacy extends to pest control:

  • Insect Resistance : Studies suggest that similar compounds can disrupt the nervous systems of certain pests, leading to their potential use as insecticides in agricultural settings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Polarity and Solubility

  • The dichlorophenyl substituent in the target compound introduces strong electron-withdrawing effects, likely increasing polarity compared to dimethyl or methylphenyl analogs. However, the presence of two Cl atoms may reduce aqueous solubility due to enhanced lipophilicity .
  • The monochloro analog () exhibits a molecular weight of 325.77 g/mol and a logP value (estimated) of ~2.1, suggesting moderate membrane permeability .

Crystallographic and Hydrogen-Bonding Behavior

  • Substituents on the phenyl ring influence crystal packing. For instance, methyl groups () promote van der Waals interactions, while chloro groups () may form halogen bonds or C–H···Cl interactions .
  • The target compound’s dichlorophenyl group could generate unique hydrogen-bonding networks, as observed in related triazinone structures analyzed via SHELX software ().

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

A multi-step approach is typically employed, starting with the preparation of the 1,2,4-triazin-3-thiol core via condensation reactions. For example, intermediates like 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be synthesized using thiocarbazide derivatives and acylating agents, followed by coupling with N-(2,4-dichlorophenyl)acetamide via nucleophilic substitution . Key steps include:

  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Characterization via melting point analysis and spectroscopic methods.
  • Optimization of reaction time (e.g., 8–12 hours under reflux) and stoichiometric ratios (1:1.2 for thiol to acetamide).

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond at ~1.75 Å in triazole-thioacetamides) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., singlet for triazine NH2 at δ 6.2–6.5 ppm; aromatic protons in dichlorophenyl at δ 7.3–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
  • Emergency measures : For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

  • Process control : Implement reaction monitoring via TLC/HPLC to identify bottlenecks (e.g., incomplete thiol activation) .
  • Catalyst screening : Test bases like K2CO3 or DBU to enhance nucleophilic substitution efficiency .
  • Scale-up considerations : Use flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation .

Q. How to resolve discrepancies in biological activity data across studies?

  • Standardize assays : Use validated models (e.g., carrageenan-induced paw edema for anti-inflammatory activity) with reference controls (e.g., diclofenac at 8 mg/kg) .
  • Purity verification : Confirm compound integrity via HPLC (>98% purity) before testing .
  • Dose-response studies : Test multiple concentrations (e.g., 5–50 mg/kg) to establish EC50 values and reduce variability .

Q. What methodologies are suitable for mechanistic studies?

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • Enzyme inhibition assays : Measure IC50 values using purified enzymes (e.g., COX-2) and spectrophotometric detection .
  • Metabolite profiling : Identify degradation products via LC-MS to assess metabolic stability .

Methodological Recommendations

  • Theoretical framing : Link studies to structure-activity relationships (SAR) or enzyme inhibition hypotheses .
  • Data validation : Replicate key findings in triplicate and use statistical tools (e.g., ANOVA for dose-response curves) .

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